molecular formula C5H8N2O B3057689 4-ethyl-2,3-dihydro-1H-imidazol-2-one CAS No. 83962-06-5

4-ethyl-2,3-dihydro-1H-imidazol-2-one

Cat. No. B3057689
CAS RN: 83962-06-5
M. Wt: 112.13 g/mol
InChI Key: YNKXUNTWNWDIED-UHFFFAOYSA-N
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Description

4-ethyl-2,3-dihydro-1H-imidazol-2-one is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including 4-ethyl-2,3-dihydro-1H-imidazol-2-one, exhibit antibacterial and antimycobacterial properties. These compounds have been investigated for their potential to combat bacterial infections, including drug-resistant strains .

Anti-Inflammatory Effects

Imidazoles play a role in modulating inflammation. Researchers have explored the anti-inflammatory activity of imidazole-containing compounds, which may have implications for treating inflammatory diseases .

Antitumor Properties

Certain imidazole derivatives, including 4-ethyl-2,3-dihydro-1H-imidazol-2-one, have demonstrated antitumor effects. These compounds are being studied for their potential in cancer therapy .

Antidiabetic Potential

Imidazoles have been investigated for their impact on glucose metabolism and insulin sensitivity. The compound may contribute to antidiabetic drug development .

Antioxidant Activity

Imidazole-containing compounds often exhibit antioxidant properties. Researchers have explored their ability to scavenge free radicals and protect cells from oxidative damage .

Antiviral Effects

Some imidazole derivatives, including 4-ethyl-2,3-dihydro-1H-imidazol-2-one, have shown promise as antiviral agents. These compounds may be relevant in the fight against viral infections .

Other Activities

Imidazoles have diverse effects, including anti-allergic, antipyretic, antihelmintic, antifungal, and ulcerogenic activities. Their versatility makes them valuable targets for drug discovery .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions in the research of 4-ethyl-2,3-dihydro-1H-imidazol-2-one and other imidazole derivatives could be focused on the development of novel drugs to overcome the increasing public health problems due to antimicrobial resistance in drug therapy .

properties

IUPAC Name

4-ethyl-1,3-dihydroimidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKXUNTWNWDIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574431
Record name 4-Ethyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2,3-dihydro-1H-imidazol-2-one

CAS RN

83962-06-5
Record name 4-Ethyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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